Eleutheroside B1

Description

Properties

IUPAC Name |

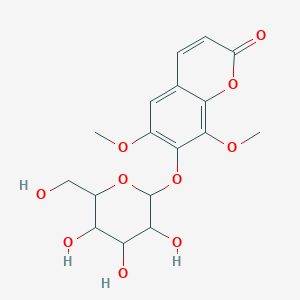

6,8-dimethoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O10/c1-23-8-5-7-3-4-10(19)26-14(7)16(24-2)15(8)27-17-13(22)12(21)11(20)9(6-18)25-17/h3-5,9,11-13,17-18,20-22H,6H2,1-2H3/t9-,11-,12+,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUQEFGEUOOPGY-FMKPUTLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316838 | |

| Record name | Eleutheroside B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16845-16-2 | |

| Record name | Eleutheroside B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16845-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eleutheroside B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016845162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleutheroside B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELEUTHEROSIDE B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZA7PP6D4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the basic chemical properties of Eleutheroside B1?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside B1, a naturally occurring coumarin glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the basic chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its role in relevant signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Core Chemical Properties of this compound

This compound is chemically distinct from Eleutheroside B (also known as Syringin), which is a phenylpropanoid glycoside. It is crucial to differentiate between these two compounds to ensure accurate research and development.

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₂₀O₁₀ | [1][2] |

| Molecular Weight | 384.34 g/mol | [1][2] |

| IUPAC Name | 6,8-dimethoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | [1] |

| CAS Number | 16845-16-2 | [1][2] |

| Predicted Water Solubility | 4.98 g/L | |

| Solubility in DMSO | 75 mg/mL (Sonication recommended) | |

| Physical Appearance | White to Off-White Solid | [3] |

| Purity | 95%~99% (Commercially available) | [2] |

| Storage | Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage. | [2] |

Experimental Protocols

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structure of this compound can be elucidated using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy.

Methodology:

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent, such as DMSO-d₆.

-

1D NMR Spectra Acquisition:

-

Acquire a ¹H NMR spectrum to identify the proton signals and their multiplicities.

-

Acquire a ¹³C NMR spectrum and a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to determine the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling correlations, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C atoms (typically over 2-3 bonds), which is crucial for assembling the molecular fragments.

-

-

Data Analysis: Integrate the data from all spectra to assign all proton and carbon signals and confirm the connectivity of the atoms, thus verifying the structure of this compound.

Expected Spectral Data: The ¹H NMR spectrum will show signals corresponding to the aromatic protons of the coumarin core, methoxy groups, and the protons of the glucose moiety. The ¹³C NMR spectrum will display signals for the carbonyl carbon, aromatic carbons, methoxy carbons, and the carbons of the glucose unit. PhytoBank provides access to the ¹³C NMR spectrum of this compound (ID: PHY0031198) which can be used as a reference.[4]

Quantification: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quantitative analysis of this compound in various samples, including plant extracts and biological matrices.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column is commonly used for the separation of Eleutherosides.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often employed. The specific gradient program should be optimized to achieve good separation from other components in the sample matrix.

-

Detection: UV detection at a wavelength of approximately 220 nm is typically used for this compound.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).

-

Sample Preparation: The sample preparation method will vary depending on the matrix. For plant material, an extraction with a suitable solvent (e.g., 50% methanol) followed by filtration is common.

-

Calibration and Quantification: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the sample solution and quantify the amount of this compound by comparing its peak area to the calibration curve.

Signaling Pathway Involvement: Anti-Influenza Activity

This compound has been shown to exhibit anti-influenza activity through a mechanism involving the host cell's machinery. Specifically, it targets RNA Polymerase II Subunit A (POLR2A) and affects N-glycosylation processes, which are crucial for viral replication.

Visualizing the Experimental Workflow for Investigating Anti-Influenza Activity

Caption: Experimental workflow to study the anti-influenza activity of this compound.

Proposed Signaling Pathway of this compound in Influenza A Virus Infection

N-linked glycosylation is a critical post-translational modification for the proper folding and function of influenza virus surface glycoproteins, such as hemagglutinin (HA) and neuraminidase (NA). These glycans can also shield antigenic sites from the host's immune response. This compound's interference with POLR2A, the catalytic subunit of RNA polymerase II, can disrupt the transcription of host genes that are essential for viral replication and the glycosylation process.

Caption: Proposed mechanism of this compound's anti-influenza activity.

References

The Isolation and Discovery of Eleutheroside B1 from Eleutherococcus senticosus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleutheroside B1, a notable coumarin compound derived from the revered medicinal plant Eleutherococcus senticosus (commonly known as Siberian Ginseng), has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, presents quantitative data on its occurrence, and elucidates its biological activities, with a focus on its anti-inflammatory mechanisms. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Eleutherococcus senticosus, a member of the Araliaceae family, has a long history of use in traditional medicine, particularly in Northeast Asia, where it is valued for its adaptogenic properties.[1] The plant's pharmacological effects are attributed to a diverse group of bioactive compounds known as eleutherosides.[1] Among these, this compound, a coumarin glycoside, has emerged as a compound of interest due to its distinct biological activities, including anti-influenza and anti-inflammatory properties. This guide provides an in-depth exploration of the scientific journey to isolate and understand this promising natural product.

Discovery and Characterization

The structural characterization of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods have been instrumental in confirming its identity as a coumarin glycoside.

Spectroscopic Data

The structural integrity of isolated this compound is confirmed through rigorous spectroscopic analysis.

Table 1: Spectroscopic Data for this compound

| Technique | Data Highlights |

| ¹³C NMR | Characteristic peaks confirming the coumarin backbone and the glycosidic linkage.[3] |

| ¹H NMR | Predicted spectrum reveals proton signals corresponding to the aromatic and glycosidic moieties.[4] |

| Mass Spec. | Provides the molecular weight and fragmentation pattern, confirming the chemical formula C₁₇H₂₀O₁₀.[5] |

Isolation of this compound

The isolation of this compound from Eleutherococcus senticosus is a multi-step process that begins with the extraction of a complex mixture of phytochemicals, followed by chromatographic purification to yield the pure compound.

Experimental Protocol: Extraction

The following protocol outlines a general procedure for the extraction of eleutherosides from the roots and rhizomes of E. senticosus.

-

Plant Material Preparation: Dried roots and rhizomes of E. senticosus are ground into a fine powder to increase the surface area for extraction.[2]

-

Solvent Extraction: The powdered plant material is typically extracted with a 70% ethanol-water mixture.[2] Ultrasonic-assisted extraction is often employed to enhance efficiency.[2] The mixture is subjected to ultrasonication for a specified period (e.g., 30-60 minutes).

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Experimental Protocol: Purification

The crude extract, containing a mixture of eleutherosides and other compounds, is subjected to chromatographic techniques for the isolation of this compound.

-

Column Chromatography: The crude extract is first fractionated using column chromatography packed with silica gel or other suitable stationary phases.[6] A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform and methanol) is used to separate the compounds based on their polarity.[2]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound from the initial column chromatography are further purified using preparative HPLC.[6] A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.[6] The elution is monitored by a UV detector, and the fraction corresponding to the this compound peak is collected.

-

Purity Assessment: The purity of the isolated this compound is assessed using analytical HPLC.

Isolation Workflow

Quantitative Analysis

The concentration of this compound in E. senticosus can vary depending on the part of the plant, geographical origin, and harvesting time. High-performance liquid chromatography (HPLC) coupled with a UV detector is the standard method for the quantitative analysis of eleutherosides.

Table 2: Quantitative Data of Eleutherosides in E. senticosus

| Plant Part | Eleutheroside B (mg/g of dry weight) | Eleutheroside E (mg/g of dry weight) | Reference |

| Fruits (Ethanol Extract) | 0.356 | 0.298 | [7] |

| Fruits | 0.66 | 0.74 | [7] |

| Roots and Rhizomes | 1.06 ± 0.04 | 2.65 ± 0.12 | [8] |

Note: Specific quantitative data for this compound is often reported in combination with other eleutherosides. The accumulation of this compound has been noted to be significant in certain plant samples.[9]

Biological Activity and Signaling Pathways

Eleutherosides, as a class of compounds, exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects.[1] this compound, in particular, has demonstrated notable anti-inflammatory properties.

Anti-Inflammatory Mechanism

The anti-inflammatory effects of eleutherosides are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways are critical regulators of inflammation. While the specific mechanism for this compound is still under investigation, related eleutherosides have been shown to inhibit the activation of NF-κB and the JAK2/STAT3 signaling cascade.[1][3] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Proposed Anti-Inflammatory Signaling Pathway

Conclusion

This compound stands out as a promising bioactive compound from Eleutherococcus senticosus with significant therapeutic potential, particularly in the realm of anti-inflammatory applications. This technical guide has provided a detailed overview of the methodologies for its discovery and isolation, along with a summary of its quantitative analysis and biological activities. Further research is warranted to fully elucidate the specific mechanisms of action of this compound and to explore its full therapeutic potential in preclinical and clinical settings. The protocols and data presented herein offer a solid foundation for researchers to advance the scientific understanding and application of this valuable natural product.

References

- 1. Eleutheroside E decreases oxidative stress and NF-κB activation and reprograms the metabolic response against hypoxia-reoxygenation injury in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029549) [hmdb.ca]

- 5. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Determination of eleutheroside B in antifatigue fraction of Acanthopanax senticosus by HPLC] [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemical Content and Pharma-Nutrition Study on Eleutherococcus senticosus Fruits Intractum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolome and transcriptome analysis of eleutheroside B biosynthesis pathway in Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Bioactivity of Eleutheroside B1: A Technical Guide

Abstract

Eleutheroside B1 (Ele-B1), a coumarin glycoside derived from Eleutherococcus senticosus (Siberian Ginseng), is an emerging compound of interest in pharmacological research. Unlike the more extensively studied lignan Eleutheroside B (Syringin), this compound possesses a distinct chemical structure and a unique profile of biological activities. This document provides a consolidated overview of the preliminary scientific investigations into Ele-B1, focusing on its anti-influenza and anti-inflammatory properties. It details the molecular mechanisms identified to date, summarizes key quantitative data from in vitro studies, and provides comprehensive experimental protocols to facilitate further research and validation. The objective is to furnish drug development professionals and researchers with a foundational guide to the therapeutic potential of this compound.

Introduction to this compound

This compound is chemically identified as isofraxidin-7-O-β-L-glucoside, distinguishing it from other eleutherosides such as the lignan Eleutheroside B (syringin) or the sterol Eleutheroside A (daucosterol).[1][2] It is one of several active compounds found in Eleutherococcus senticosus, an adaptogenic herb with a long history of use in traditional medicine for enhancing endurance and combating fatigue.[1][3] While the plant as a whole has been studied for numerous effects, research into the specific bioactivities of its individual constituents, like Ele-B1, is crucial for understanding its therapeutic mechanisms and potential for targeted drug development. Preliminary studies have highlighted Ele-B1's notable antiviral and anti-inflammatory activities.[4]

Caption: Chemical relationship between Isofraxidin and this compound.

Core Bioactivity of this compound

Anti-Influenza Virus Activity

The most significant bioactivity reported for this compound is its broad-spectrum efficacy against the human influenza virus.[4] Research has demonstrated that Ele-B1 can inhibit the replication of the influenza virus in vitro. The mechanism is believed to be mediated through its interaction with host-cell factors, specifically POLR2A (RNA Polymerase II Subunit A) and processes related to N-glycosylation, which are essential for viral propagation.[4] By targeting these host mechanisms, Ele-B1 effectively reduces the expression of viral genes, including those for the nucleoprotein (NP), and downregulates the expression of host chemokine genes that contribute to the inflammatory response following infection.[4]

Caption: Proposed anti-influenza mechanism of this compound.

Anti-inflammatory and Anti-stress Effects

This compound has demonstrated anti-inflammatory properties, primarily observed through its ability to inhibit the mRNA expression of several chemokine genes in the context of viral infection.[4] This suggests a role in mitigating the excessive inflammatory response, or "cytokine storm," often associated with severe influenza. Furthermore, studies on mixed eleutherosides indicate that Ele-B1 may contribute to the overall anti-stress effects of the plant extract by preventing certain stress manifestations.[1] It is important to distinguish this from the neuroinflammatory effects studied for Eleutheroside B (Syringin), which have been linked to the JAK2/STAT3 signaling pathway.[5][6] The specific pathways for Ele-B1's direct anti-inflammatory action require further elucidation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound.

Table 1: In Vitro Anti-Influenza Activity of this compound

| Parameter | Virus Strain(s) | Value | Cell Line | Source |

|---|---|---|---|---|

| IC₅₀ | Human Influenza A | 64-125 µg/mL | A549 | [4] |

| Treatment Conc. | Human Influenza A | 100 µg/mL | A549 |[4] |

Table 2: Effects on Host and Viral Gene Expression

| Gene Target | Treatment | Result | Source |

|---|---|---|---|

| Host Gene (POLR2A) | 100 µg/mL Ele-B1 | Decreased mRNA Expression | [4] |

| Host Gene (MAN2A2) | 100 µg/mL Ele-B1 | Decreased mRNA Expression | [4] |

| Virus Gene (NP) | 100 µg/mL Ele-B1 | Decreased mRNA Expression | [4] |

| Virus Genes (PA, PB1, PB2, HA) | 100 µg/mL Ele-B1 | Decreased mRNA Expression |[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and expansion of preliminary findings. The following protocols are based on published research.

Protocol: In Vitro Anti-Influenza Assay

This protocol outlines the methodology used to assess the antiviral activity of this compound against the human influenza virus in a lung carcinoma cell line.

Caption: Experimental workflow for testing the anti-influenza activity of Ele-B1.

1. Cell Culture and Seeding:

-

Cell Line: Human alveolar adenocarcinoma cells (A549).

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Protocol: Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded into 6-well plates and allowed to adhere and reach approximately 80-90% confluency.

2. Virus Infection and Treatment:

-

Virus: Human influenza A virus (e.g., H1N1 strain).

-

Protocol: The cell monolayer is washed with phosphate-buffered saline (PBS). The virus, diluted in serum-free medium, is added to the cells at a specified multiplicity of infection (MOI). After a 1-hour adsorption period, the inoculum is removed.

-

Treatment: Fresh medium containing this compound at the desired final concentration (e.g., 100 µg/mL) is added to the wells. A vehicle control (e.g., DMSO) and an untreated virus control are run in parallel.[4]

3. Incubation and Sample Collection:

-

Incubation: The treated and control plates are incubated for 24 hours at 37°C.[4]

-

Collection: After incubation, the supernatant can be collected for viral titration (e.g., plaque assay or TCID₅₀), and the cell monolayer is washed with PBS and lysed for RNA or protein extraction.

4. Gene Expression Analysis (RT-qPCR):

-

RNA Extraction: Total RNA is isolated from the lysed cells using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Quantitative PCR: Real-time PCR is performed using gene-specific primers for host genes (e.g., POLR2A, MAN2A2), viral genes (e.g., NP, HA, PA), and a housekeeping gene (e.g., GAPDH) for normalization. The relative changes in gene expression are calculated using the ΔΔCt method.[4]

Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general framework for the quantitative analysis of this compound in plant extracts or formulations, based on established methods for eleutherosides.

1. Sample Preparation:

-

Extraction: A dried, powdered sample of Eleutherococcus senticosus root or stem is extracted with a solvent such as methanol or 70% ethanol, often using ultrasonication to improve efficiency.

-

Filtration: The resulting extract is filtered through a 0.45 µm syringe filter prior to injection to remove particulate matter.

2. Chromatographic Conditions:

-

System: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

-

Column: A C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 4.6 mm x 250 mm, 5 µm) is typically used.[7]

-

Mobile Phase: A gradient elution is employed using a mixture of (A) an acidified aqueous solution (e.g., 0.5% aqueous phosphoric acid) and (B) acetonitrile.[7]

-

A typical gradient might run from 10% B to 30% B over 20 minutes.[8]

-

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 25°C.[7]

-

Detection Wavelength: Detection is typically set around 220 nm or 265 nm.[7][9]

3. Quantification:

-

Standard Curve: A calibration curve is generated by injecting known concentrations of a purified this compound standard.

-

Analysis: The peak area of this compound in the sample chromatogram is compared against the standard curve to determine its concentration in the original sample.

Conclusion and Future Directions

Preliminary investigations into this compound reveal a promising bioactive compound with potent anti-influenza activity, mediated through the modulation of host cellular machinery. Its role in downregulating inflammatory chemokines further enhances its therapeutic potential. However, the current body of research is limited. Future studies should focus on:

-

In Vivo Validation: Translating the in vitro antiviral findings into animal models of influenza infection to assess efficacy, pharmacokinetics, and safety.

-

Mechanism of Action: Further elucidating the precise molecular interactions between Ele-B1 and host factors like POLR2A and the N-glycosylation pathway.

-

Broader Bioactivity Screening: Investigating other potential therapeutic applications, particularly in relation to its anti-inflammatory and anti-stress properties, and clearly delineating its activities from those of other eleutherosides.

-

Structure-Activity Relationship (SAR): Synthesizing and testing analogues of Ele-B1 to optimize its bioactivity and drug-like properties.

This technical guide consolidates the existing foundational knowledge on this compound, providing a platform from which the scientific and drug development communities can launch more advanced and comprehensive investigations.

References

- 1. The Monographs: Eleuthero - Adaptogens in Medical Herbalism [adaptogensbook.com]

- 2. HPTLC-profiling of eleutherosides, mechanism of antioxidative action of eleutheroside E1, the PAMPA test with LC/MS detection and the structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. examine.com [examine.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model [frontiersin.org]

- 6. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tea saponin additive to extract eleutheroside B and E from Eleutherococcus senticosus by ultrasonic mediation and its application in a semi-pilot scale - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Eleutheroside B1: A Technical Review for Drug Discovery and Development

Abstract

Eleutheroside B1, a prominent phenylpropanoid glycoside isolated from Eleutherococcus senticosus (Siberian Ginseng), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive review of the current understanding of this compound's effects on various physiological systems. We delve into its neuroprotective, anti-inflammatory, cardiovascular, metabolic, and anti-cancer properties, presenting key quantitative data from preclinical studies in structured tables for comparative analysis. Detailed experimental protocols for pivotal studies are outlined to facilitate reproducibility and further investigation. Furthermore, this guide employs Graphviz visualizations to elucidate the complex signaling pathways and experimental workflows associated with this compound's mechanisms of action, offering a valuable resource for researchers, scientists, and professionals engaged in drug development.

Introduction

Eleutherococcus senticosus, commonly known as Siberian Ginseng, has a long history of use in traditional medicine for its adaptogenic properties, enhancing resistance to stress and improving overall vitality. The primary bioactive constituents responsible for these effects are a group of compounds known as eleutherosides. Among them, this compound (also known as syringin) has emerged as a molecule of significant therapeutic potential. Its diverse pharmacological activities, ranging from neuroprotection to metabolic regulation, position it as a compelling candidate for the development of novel therapeutics for a variety of pathological conditions. This whitepaper aims to consolidate the existing preclinical data on this compound, providing a detailed technical overview for the scientific community.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various preclinical models, suggesting its potential in the management of neurodegenerative diseases and acute brain injury.

Signaling Pathways

The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways, primarily focused on combating oxidative stress, inflammation, and apoptosis.

-

JAK2/STAT3 Pathway: this compound has been shown to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1][2] Over-activation of this pathway is implicated in neuronal damage through the promotion of inflammation and oxidative stress. By downregulating the phosphorylation of JAK2 and STAT3, this compound mitigates these detrimental effects.[1][2]

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade is a crucial pathway for promoting cell survival and proliferation. Evidence suggests that this compound can activate this pathway, thereby inhibiting apoptosis and protecting neurons from various insults.

-

SIRT1/PGC-1α Pathway: Sirtuin 1 (SIRT1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) are key regulators of mitochondrial biogenesis and cellular stress resistance. This compound is thought to activate this pathway, enhancing mitochondrial function and protecting against oxidative damage in neuronal cells.

References

Eleutheroside B1: A Technical Guide to its Natural Occurrence and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside B1, chemically known as isofraxidin-7-O-glucoside (also referred to as calycanthoside), is a significant bioactive compound belonging to the coumarin glycoside class.[1] It is often studied in the context of the phytochemistry of Eleutherococcus senticosus (syn. Acanthopanax senticosus), commonly known as Siberian ginseng.[1] It is crucial to distinguish this compound from Eleutheroside B (syringin), as they belong to different chemical classes—coumarins and phenylpropanoid glycosides, respectively—though they are often investigated together.[2] This guide provides a comprehensive overview of the natural occurrence, distribution, and analysis of this compound.

Natural Occurrence and Distribution

This compound is primarily isolated from plants of the Eleutherococcus genus, which are native to Northeast Asia, including China, Korea, Russia, and Japan.[3]

Primary Plant Source:

-

Eleutherococcus senticosus (Siberian Ginseng): This is the most well-documented source of this compound.[1] The plant is an adaptogenic herb from the Araliaceae family, and its roots, stems, leaves, and fruits are used in traditional medicine.[3]

Other Potential Sources: While E. senticosus is the principal source, the aglycone of this compound, isofraxidin, is found in other genera such as Fraxinus and Artemisia.[4][5] For instance, a derivative, isofraxidin 7-O-(6'-O-p-coumaroyl)-β-glucopyranoside, has been isolated from Artemisia capillaris.[6][7]

Distribution within the Plant: this compound is distributed throughout the Eleutherococcus senticosus plant, with varying concentrations in different organs. It has been identified in the stems, roots, and leaves.[3][8] Interestingly, one study noted that the accumulation of this compound was significantly higher in E. senticosus plants that had a low content of Eleutheroside B (syringin).[8]

Quantitative Data

The concentration of this compound can vary significantly based on the plant part, geographical location, and the specific plant chemotype. The following table summarizes quantitative data from cited literature.

| Plant Species | Plant Part | Concentration | Reference |

| Acanthopanax senticosus | Stem | 0.02 mg/g | [3] |

| Acanthopanax senticosus HARMS (ASH) | Extract | 95.2 mg/100 g (0.952 mg/g) | [9] |

| Eleutherococcus senticosus | Leaves | Found to be a relevant constituent in metabolomic analysis, but specific quantity not stated. | [8] |

Experimental Protocols

The extraction, isolation, and quantification of this compound involve multi-step procedures.

Extraction

A common method for extracting this compound and other glycosides from plant material is solvent extraction.

-

Objective: To extract a broad range of phytochemicals, including this compound, from dried plant material.

-

Protocol:

-

Sample Preparation: Air-dry the plant material (e.g., stems, roots) and grind it into a fine powder.

-

Extraction Solvent: Use 70-75% ethanol as the solvent.[10]

-

Procedure:

-

Macerate or reflux the powdered plant material with the solvent. For example, reflux 5.0 kg of dried leaves with 70% ethanol three times, for 2 hours each time.[10]

-

Alternatively, use ultrasonic-assisted extraction to improve efficiency.

-

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.[10]

-

Purification and Isolation

The crude extract can be further purified to isolate this compound.

-

Objective: To separate this compound from other compounds in the crude extract.

-

Protocol:

-

Liquid-Liquid Partitioning: Suspend the crude extract in water and perform successive partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and finally n-butanol. Eleutherosides are typically enriched in the n-butanol fraction.[10]

-

Macroporous Resin Chromatography: Subject the n-butanol fraction to a macroporous adsorption resin column (e.g., AB-8 or HPD100C).[10][11]

-

Column Chromatography: For further purification, use silica gel or reversed-phase (e.g., ODS C18) column chromatography with appropriate solvent systems.[3][10]

-

Quantification using UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is a highly sensitive and specific method for quantifying this compound.

-

Objective: To accurately determine the concentration of this compound in an extract.

-

Protocol:

-

Chromatographic System: UPLC system coupled to a triple quadrupole tandem mass spectrometer (e.g., 4000 QTRAP).[10]

-

Column: A reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 mm × 100 mm).[8][10]

-

Mobile Phase: A gradient elution using acetonitrile with 0.1% formic acid (Solvent A) and water with 0.1% formic acid (Solvent B).[10]

-

Gradient Program (Example):

-

0–1 min, 2% A

-

1–3 min, 2%–10% A

-

3–5 min, 10%–20% A

-

Continue gradient to elute the compound of interest.[10]

-

-

Flow Rate: 0.3 - 0.4 mL/min.[10]

-

Detection: Negative electrospray ionization (ESI⁻) mode using Multiple Reaction Monitoring (MRM).[10]

-

Mass Spectrometry Parameters: Optimize parameters such as ion spray voltage, temperature, and collision energy for the specific transition of this compound.

-

Quantification: Prepare a calibration curve using a certified reference standard of this compound. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

-

Mandatory Visualizations

Biosynthesis of this compound

This compound, a coumarin glycoside, is synthesized via the phenylpropanoid pathway. The pathway begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to form the coumarin scaffold (isofraxidin), which is then glycosylated.

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the extraction, purification, and quantification of this compound from a plant source.

Caption: General experimental workflow for this compound analysis.

References

- 1. Isofraxidin-7-glucoside - Wikipedia [en.wikipedia.org]

- 2. Eleutheroside - Wikipedia [en.wikipedia.org]

- 3. [Determination of eleutheroside B in antifatigue fraction of Acanthopanax senticosus by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isofraxidin: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and Characterization of Isofraxidin 7- O-(6'- O- p-Coumaroyl)- β-glucopyranoside from Artemisia capillaris Thunberg: A Novel, Nontoxic Hyperpigmentation Agent That Is Effective In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolome and transcriptome analysis of eleutheroside B biosynthesis pathway in Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Eleutheroside B1: A Technical Guide to its Mechanisms of Action in Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eleutheroside B1 (Ele-B1), a primary active phenylpropanoid glycoside derived from Eleutherococcus senticosus (Siberian Ginseng), has emerged as a promising neuroprotective agent.[1][2][3][4][5] Extensive preclinical research demonstrates its efficacy in mitigating neuronal damage through a multi-targeted approach, primarily centered on combating oxidative stress, neuroinflammation, and apoptosis. This technical guide synthesizes the current understanding of Ele-B1's molecular mechanisms, presenting key signaling pathways, quantitative data from pivotal studies, and detailed experimental protocols. The evidence collectively underscores Ele-B1's potential as a therapeutic candidate for various neurological disorders by modulating the JAK2/STAT3, Nrf2/HO-1, and PI3K/Akt signaling pathways.

Core Neuroprotective Mechanisms of Action

This compound exerts its neuroprotective effects through three interconnected core mechanisms: potent anti-oxidative action, significant anti-inflammatory activity, and robust anti-apoptotic effects.

2.1 Anti-Oxidative Stress

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a key pathological feature of many neurodegenerative diseases. Ele-B1 counteracts oxidative stress through a dual approach:

-

Direct Radical Scavenging: Ele-B1 possesses the ability to directly scavenge free radicals, thereby reducing cellular damage.[6]

-

Upregulation of Endogenous Antioxidant Systems: More significantly, Ele-B1 activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Ele-B1 appears to facilitate the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective genes, including HO-1 and NAD(P)H quinone oxidoreductase 1 (NQO1), which collectively enhance the cell's capacity to neutralize ROS.[7][8][9]

2.2 Anti-Neuroinflammation

Chronic neuroinflammation contributes significantly to neuronal death and cognitive decline.[6] Ele-B1 demonstrates powerful anti-inflammatory properties by:

-

Inhibiting Pro-inflammatory Cytokine Production: It significantly reduces the production and release of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][2][3][4]

-

Modulating Inflammatory Signaling Pathways: A primary mechanism for its anti-inflammatory effect is the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[1][2] By preventing the phosphorylation and subsequent activation of JAK2 and STAT3, Ele-B1 halts the downstream signaling cascade that promotes inflammatory responses and ROS production.[1][2]

2.3 Anti-Apoptosis

Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many neurological conditions. Ele-B1 protects neurons from apoptosis by:

-

Activating Pro-Survival Signaling: It promotes the activation of the Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway.[7] Activated Akt is a critical mediator of cell survival that phosphorylates and inactivates several pro-apoptotic targets.

-

Regulating Apoptotic Proteins: By activating pro-survival pathways and reducing oxidative stress, Ele-B1 modulates the expression of key apoptosis-regulating proteins. This includes upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins such as Bax and caspases.[10]

Key Signaling Pathways

The neuroprotective effects of this compound are orchestrated through the modulation of several critical intracellular signaling pathways.

3.1 The JAK2/STAT3 Pathway

The over-activation of the JAK2/STAT3 pathway is strongly linked to neuroinflammation and oxidative stress in neurological disorders.[1][2] Inflammatory stimuli trigger this pathway, leading to the production of more inflammatory factors and ROS, creating a damaging positive feedback loop. Ele-B1 acts as a direct inhibitor of this pathway, significantly downregulating the phosphorylation of both JAK2 and STAT3. This inhibition is a cornerstone of its anti-inflammatory and antioxidant effects.[3]

Caption: Ele-B1 inhibits the JAK2/STAT3 pathway to reduce inflammation.

3.2 The Nrf2/HO-1 Pathway

The Keap1/Nrf2/ARE pathway is the master regulator of the cellular antioxidant response.[9] Ele-B1 promotes the nuclear translocation of Nrf2, which subsequently binds to the ARE and initiates the transcription of antioxidant enzymes like HO-1 and NQO1.[7][8] This enhances the neuron's intrinsic ability to combat oxidative stress, thereby reducing lipid peroxidation and protecting against ROS-induced damage.

Caption: Ele-B1 activates the Nrf2/HO-1 antioxidant defense pathway.

3.3 The PI3K/Akt Pathway

The PI3K/Akt pathway is a central signaling nexus for promoting cell survival, growth, and proliferation while inhibiting apoptosis.[11] Ele-B1 has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[7] Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins (like Bad or GSK-3β), thereby preventing the initiation of the apoptotic cascade and promoting neuronal survival.

Caption: Ele-B1 promotes neuronal survival via the PI3K/Akt pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key biomarkers of neuroprotection as reported in preclinical studies.

Table 1: Effects of this compound on Oxidative Stress Markers

| Biomarker | Model System | Ele-B1 Treatment | Result | Reference |

|---|---|---|---|---|

| ROS | HACE Rat Model | 50 & 100 mg/kg | Significant reduction in ROS fluorescence intensity | [1][2] |

| MDA | HACE Rat Model | 50 & 100 mg/kg | Dose-dependent decrease in malondialdehyde levels | [1][2] |

| GSH | HACE Rat Model | 50 & 100 mg/kg | Dose-dependent increase in glutathione levels | [1][2] |

| ROS | MPTP-treated PC-12 cells | Medium & High Conc. | Significant decrease in intracellular ROS levels |[8] |

Table 2: Effects of this compound on Pro-inflammatory Cytokines

| Cytokine | Model System | Ele-B1 Treatment | Result | Reference |

|---|---|---|---|---|

| IL-1β | HACE Rat Model | 50 & 100 mg/kg | Significant dose-dependent decrease in brain tissue | [1][2] |

| IL-6 | HACE Rat Model | 50 & 100 mg/kg | Significant dose-dependent decrease in brain tissue | [1][2] |

| TNF-α | HACE Rat Model | 50 & 100 mg/kg | Significant dose-dependent decrease in brain tissue |[1][2] |

Table 3: Effects of this compound on Key Signaling Proteins

| Protein | Model System | Ele-B1 Treatment | Result | Reference |

|---|---|---|---|---|

| p-JAK2 | HACE Rat Model | 100 mg/kg | Significant downregulation of protein expression | [3] |

| p-STAT3 | HACE Rat Model | 100 mg/kg | Significant downregulation of protein expression | [3] |

| Nrf2 | MPTP-treated PC-12 cells | Medium & High Conc. | Upregulation of protein expression | [8] |

| NQO1 | MPTP-treated PC-12 cells | Medium & High Conc. | Upregulation of protein expression | [8] |

| CytC | MPTP-treated PC-12 cells | Medium & High Conc. | Upregulation of protein expression (indicative of mitochondrial integrity) |[8] |

Table 4: Effects of this compound on Cholinergic System Markers

| Marker | Model System | Ele-B1 Treatment | Result | Reference |

|---|---|---|---|---|

| Acetylcholine | Aged Rat Model | 200 mg/kg | Significantly increased content in hippocampal homogenates | [12] |

| Choline | Aged Rat Model | 200 mg/kg | Reduced content in hippocampal homogenates | [12] |

| Cholinesterase | Aged Rat Model | 200 mg/kg | Attenuated activity in hippocampal homogenates |[12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols derived from studies on Ele-B1's neuroprotective effects.

5.1 In Vivo Model: High-Altitude Cerebral Edema (HACE)

-

Grouping and Dosing: Rats are pre-treated with vehicle, Ele-B1 (e.g., 50 and 100 mg/kg), or a positive control like Dexamethasone (4 mg/kg) via intraperitoneal injection or oral gavage for a set number of days.[1][2][3][4][5]

-

Induction of HACE: Animals are placed in a hypobaric hypoxia chamber to simulate the environment at a high altitude (e.g., 6,000 m) for a specified duration (e.g., 48 hours).[1][2]

-

Outcome Measures:

-

Brain Water Content: Measured to assess cerebral edema.[2]

-

Histopathology: Brain tissues (cortex, hippocampus) are collected, fixed, and stained with Hematoxylin and Eosin (H&E) for morphological changes and Nissl staining for neuronal survival.[3]

-

Biochemical Assays: Brain homogenates are used for ELISA to quantify levels of IL-1β, IL-6, and TNF-α.[1][2] Kits are used to measure ROS, MDA, and GSH levels.[1][2]

-

Western Blot: Protein extracts from brain tissue are analyzed for the expression levels of key signaling proteins like p-JAK2, JAK2, p-STAT3, STAT3, HIF-1α, and AQP4.[3]

-

Caption: A typical experimental workflow for in vivo HACE studies.

5.2 In Vitro Model: MPTP-Induced Parkinson's Disease Model

-

Cell Line: PC-12 cells (pheochromocytoma of the rat adrenal medulla).

-

Grouping and Treatment: Cells are divided into groups: control, MPTP-only (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), and MPTP + various concentrations of Eleutheroside E (a structurally similar compound, protocols are analogous for Ele-B1).[8] Cells are pre-treated with Eleutheroside for a period (e.g., 2 hours) before the addition of MPTP to induce neuronal damage.

-

Outcome Measures:

-

Cell Viability: Assessed using CCK-8 or MTT assays.[8]

-

Apoptosis Rate: Quantified using flow cytometry with Annexin V/PI staining.[8]

-

Mitochondrial Membrane Potential (MMP): Measured using fluorescent probes like JC-1 via flow cytometry.[8]

-

Intracellular ROS: Detected using probes like DCFH-DA.[8]

-

Western Blot: Cell lysates are analyzed for protein expression of Nrf2, NQO1, and Cytochrome C (CytC).[8]

-

5.3 Western Blotting Protocol

-

Protein Extraction: Brain tissues or cell pellets are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-JAK2, Nrf2, β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an ECL detection reagent and imaged. Densitometry analysis is performed to quantify protein levels, normalized to a loading control like β-actin or GAPDH.[3]

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential through well-defined molecular mechanisms. Its ability to concurrently inhibit the JAK2/STAT3 inflammatory pathway while activating the Nrf2/HO-1 antioxidant and PI3K/Akt survival pathways presents a compelling multi-target strategy for treating complex neurological diseases. The quantitative data consistently show a dose-dependent reduction in oxidative stress, neuroinflammation, and neuronal death in relevant preclinical models.

While the current evidence is promising, further research is required.[6] Future investigations should focus on:

-

Elucidating Precise Molecular Interactions: Identifying the direct binding targets of Ele-B1 within these signaling cascades.

-

Long-term Efficacy and Safety: Conducting long-term studies in chronic neurodegenerative disease models to assess sustained efficacy and safety.[6]

-

Pharmacokinetics and Blood-Brain Barrier Penetration: Characterizing the ADME (absorption, distribution, metabolism, and excretion) properties of Ele-B1, particularly its ability to efficiently cross the blood-brain barrier.

-

Clinical Translation: Designing and conducting well-controlled human clinical trials to validate these preclinical findings.

References

- 1. Frontiers | Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model [frontiersin.org]

- 2. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model (2024) | Yacong He [scispace.com]

- 5. [PDF] Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model | Semantic Scholar [semanticscholar.org]

- 6. What Scientific Studies Support Eleutheroside Bâs Cognitive Benefits? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]

- 7. Study on the protective effects and mechanisms of eleutherococcus senticosus on korsakoff syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Eleutheroside E on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eleutheroside B or E enhances learning and memory in experimentally aged rats - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the Anti-inflammatory Properties of Eleutheroside B1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eleutheroside B1, also known as Syringin, is a principal active phenylpropanoid glycoside isolated from Eleutherococcus senticosus (Siberian Ginseng). Traditionally valued for its adaptogenic properties, recent preclinical research has illuminated its significant anti-inflammatory and neuroprotective potential.[1][2][3] This technical guide provides an in-depth review of the foundational research concerning the anti-inflammatory mechanisms of this compound. It details the key signaling pathways modulated by the compound, presents quantitative data from pivotal studies, and outlines the experimental protocols used to elicit these findings. The primary mechanism of action explored herein involves the inhibition of the JAK2/STAT3 signaling pathway, leading to a downstream reduction in pro-inflammatory cytokine production and oxidative stress.[1] This document serves as a comprehensive resource for researchers engaged in the exploration of novel anti-inflammatory therapeutics.

Core Anti-inflammatory Mechanisms and Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling cascades. The most well-documented pathway for this compound is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Evidence also suggests modulation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, although these are more broadly associated with the entire Eleutherococcus senticosus extract.

Inhibition of the JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 pathway is a critical regulator of inflammatory responses.[1] Upon stimulation by inflammatory signals, JAK2 becomes activated and phosphorylates STAT3. This phosphorylation event causes STAT3 to dimerize and translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators, including various cytokines.[1]

Foundational research demonstrates that this compound directly interferes with this cascade. In a rat model of high-altitude cerebral edema (HACE), a condition characterized by severe neuroinflammation, pre-treatment with this compound significantly downregulated the expression of JAK2/STAT3-related proteins.[1] By inhibiting the activation of this pathway, this compound effectively suppresses the subsequent production of inflammatory cytokines and reduces oxidative stress.[1]

Modulation of NF-κB and MAPK Pathways

The NF-κB and MAPK signaling pathways are central to the inflammatory process, controlling the expression of a wide array of inflammatory mediators such as TNF-α, IL-6, nitric oxide (NO), and prostaglandin E2 (PGE2).[4][5][6] While direct evidence specifically for this compound is still emerging, studies on the broader Eleutherococcus senticosus extract and related eleutherosides (like Eleutheroside E) show significant inhibition of these pathways.[5][7][8] It is hypothesized that this compound contributes to the overall anti-inflammatory effect of the extract by suppressing the activation of key proteins in these cascades, such as IκBα phosphorylation (in the NF-κB pathway) and the activation of JNK and ERK (in the MAPK pathway).[5][8]

Quantitative Data Presentation

The anti-inflammatory efficacy of this compound has been quantified in several preclinical models. The following tables summarize key data points from published research.

Table 1: In Vivo Reduction of Pro-inflammatory Cytokines in Rat Brain Tissue [1]

This table presents data from a study on a rat model of high-altitude cerebral edema, where this compound was administered intraperitoneally for 3 days prior to inducing hypoxia. Cytokine levels were measured via ELISA.

| Cytokine | HACE Model Group (pg/mg protein) | This compound (50 mg/kg) (pg/mg protein) | This compound (100 mg/kg) (pg/mg protein) | % Reduction (at 100 mg/kg) |

| IL-1β | ~180 | ~105 | ~80 | ~55.6% |

| TNF-α | ~240 | ~140 | ~110 | ~54.2% |

| IL-6 | ~300 | ~180 | ~125 | ~58.3% |

Data are approximated from graphical representations in He et al., 2024.[1]

Table 2: In Vitro IC50 Values for Cytochrome P450 Inhibition [9][10]

This table shows the half-maximal inhibitory concentration (IC50) of this compound against specific CYP450 enzymes in rat liver microsomes. While not a direct measure of anti-inflammatory action, it is relevant for drug development, indicating a weak potential for drug-drug interactions.[9][10]

| Enzyme | Substrate | IC50 (μM) | Inhibition Type |

| CYP2E1 | Chlorzoxazone | 193.20 | Mixed |

| CYP2C9 | Tolbutamide | 595.66 | Not Determined |

| CYP2D6 | Dextromethorphan | No effect | N/A |

| CYP3A4 | Testosterone | No effect | N/A |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections describe key experimental protocols used to evaluate the anti-inflammatory properties of this compound.

In Vivo Model: Hypoxia-Induced Neuroinflammation

This protocol, adapted from He et al. (2024), is designed to assess the protective effects of this compound against neuroinflammation in a rat model of high-altitude cerebral edema (HACE).[1]

-

1. Animals: Male Sprague-Dawley rats (220-250g) are used. Animals are housed under standard conditions with free access to food and water.

-

2. Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., normal saline).

-

Rats are divided into groups: Sham, HACE Model, this compound (50 mg/kg), this compound (100 mg/kg), and a positive control (e.g., Dexamethasone 4 mg/kg).[1]

-

Treatments are administered via intraperitoneal injection once daily for 3 consecutive days.[1]

-

-

3. Induction of HACE:

-

On the third day, 1 hour after the final drug administration, rats (excluding the Sham group) are placed in a hypobaric hypoxia chamber.

-

The chamber environment is simulated to an altitude of 6,000 meters for 24 hours to induce HACE.[1]

-

-

4. Sample Collection and Analysis:

-

Following the hypoxia exposure, rats are anesthetized and euthanized.

-

Brain tissues (cortex and hippocampus) are rapidly excised.

-

One portion is fixed in 4% paraformaldehyde for histopathology (H&E and Nissl staining).[1]

-

Another portion is homogenized for biochemical analysis. Supernatant is collected after centrifugation.

-

ELISA: Levels of IL-1β, IL-6, and TNF-α in the brain homogenate are quantified using commercial ELISA kits.[1]

-

Western Blot: Protein expression of p-JAK2, JAK2, p-STAT3, and STAT3 is analyzed to assess pathway inhibition.[1]

-

In Vitro Model: LPS-Induced Inflammation in Macrophages

This is a representative protocol for assessing the direct anti-inflammatory effects of this compound on immune cells, based on standard methodologies.[4][8]

-

1. Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

-

2. Treatment:

-

Cells are seeded in appropriate plates (e.g., 6-well plates for protein analysis, 96-well plates for viability/NO assays).

-

After reaching 70-80% confluency, cells are pre-treated with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours.

-

-

3. Inflammatory Stimulation:

-

Lipopolysaccharide (LPS) from E. coli is added to the media at a final concentration of 1 µg/mL to induce an inflammatory response. A control group receives no LPS.

-

Cells are incubated for a specified period (e.g., 30 minutes for pathway analysis, 24 hours for cytokine/NO measurement).

-

-

4. Analysis:

-

Nitric Oxide (NO) Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

ELISA: Levels of secreted TNF-α and IL-6 in the supernatant are quantified by ELISA.

-

Western Blot: Cell lysates are collected to analyze the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, JNK, ERK) pathways.[8]

-

Conclusion and Future Directions

The foundational research on this compound clearly establishes its potential as a potent anti-inflammatory agent. Its ability to significantly inhibit the JAK2/STAT3 signaling pathway provides a specific molecular mechanism for its observed effects on cytokine production and neuroinflammation.[1] While its role in modulating the NF-κB and MAPK pathways is strongly suggested by studies on its parent extract, further investigation using the isolated compound is warranted to fully delineate its mechanism of action. The quantitative data, though preliminary, are promising and support continued development. Future research should focus on expanding the range of inflammatory models, establishing a comprehensive pharmacokinetic and safety profile, and exploring its efficacy in chronic inflammatory conditions. The detailed protocols provided herein offer a solid foundation for researchers to build upon this promising body of work.

References

- 1. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolome and transcriptome analysis of eleutheroside B biosynthesis pathway in Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Eleutheroside E decreases oxidative stress and NF-κB activation and reprograms the metabolic response against hypoxia-reoxygenation injury in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Calming the Storm: Natural Immunosuppressants as Adjuvants to Target the Cytokine Storm in COVID-19 [frontiersin.org]

- 7. Eleutheroside E ameliorates arthritis severity in collagen-induced arthritis mice model by suppressing inflammatory cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academy.miloa.eu [academy.miloa.eu]

- 9. Effects of eleutheroside B and eleutheroside E on activity of cytochrome P450 in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Eleutheroside B and Eleutheroside E on activity of cytochrome P450 in rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Anti-Viral Efficacy of Eleutheroside B1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleutheroside B1, a natural coumarin compound, has demonstrated notable anti-viral activity, particularly against the influenza A virus. Initial research indicates that its efficacy is rooted in the modulation of host cellular pathways rather than direct action on viral components. This technical guide synthesizes the foundational studies on this compound's anti-viral properties, presenting quantitative data, detailed experimental methodologies, and a visual representation of its proposed mechanism of action. The primary mechanism appears to involve the targeting of the host's RNA polymerase II subunit A (POLR2A) and interference with N-glycan biosynthesis, both of which are critical for successful viral replication. Furthermore, this compound has been observed to modulate host immune responses by affecting chemokine signaling and cytokine-cytokine receptor interactions. This document aims to provide a comprehensive overview for researchers and professionals in drug development exploring novel anti-viral therapeutic strategies.

Quantitative Anti-Viral Efficacy Data

Initial in vitro studies have established the inhibitory concentration of this compound against human influenza A virus. The key quantitative data from these studies are summarized in the table below.

| Compound | Virus | Cell Line | Assay | IC50 | Cytotoxicity | Reference |

| This compound | Human Influenza A Virus (A/PR/8/34/H1N1) | A549 (Human Lung Epithelial Cells) | Plaque Reduction Assay | 64-125 µg/ml | Low | [1][2] |

Table 1: In Vitro Anti-Viral Activity of this compound

Proposed Mechanism of Action and Signaling Pathways

The anti-viral activity of this compound is believed to be multifactorial, primarily targeting host cellular machinery that the influenza virus hijacks for its replication. The proposed mechanisms are visualized in the signaling pathway diagram below.

The primary proposed mechanisms include:

-

Inhibition of POLR2A: this compound is suggested to target the host's RNA polymerase II subunit A (POLR2A). The influenza virus relies on a "cap-snatching" mechanism for its transcription, where it cleaves the 5' caps of host pre-mRNAs and uses them as primers. This process is dependent on the host's POLR2A. By interfering with POLR2A, this compound likely hinders viral mRNA synthesis.[1][3]

-

Disruption of N-Glycan Biosynthesis: The compound has been shown to affect the N-glycan biosynthesis pathway.[1] Viral envelope glycoproteins, such as hemagglutinin and neuraminidase, require proper N-glycosylation for correct folding, trafficking, and function. Disruption of this process can lead to non-functional viral proteins and a reduction in infectious virion production.

-

Modulation of Immune Signaling: this compound has been observed to downregulate the expression of several chemokine genes.[2] This suggests that it may also exert its anti-viral effect by modulating the host's immune response, potentially reducing the inflammation associated with influenza virus infection.[3]

Experimental Protocols

The following section details the key experimental methodologies employed in the initial studies of this compound's anti-viral efficacy.

Cell Culture and Virus

-

Cell Line: A549 human lung adenocarcinoma epithelial cells were used as the host cells for influenza virus infection.[1]

-

Virus Strain: The influenza A/Puerto Rico/8/34 (H1N1) strain was utilized for the infection studies.[1]

In Vitro Anti-viral Assay

-

Cell Seeding: A549 cells are seeded in appropriate culture plates and grown to a confluent monolayer.

-

Virus Infection: The cell monolayers are washed and then infected with a specific multiplicity of infection (MOI) of the influenza A/PR/8/34/H1N1 virus.

-

Compound Treatment: Following viral adsorption, the inoculum is removed, and the cells are treated with varying concentrations of this compound. A concentration of 100 µg/ml has been used in mechanistic studies.[1]

-

Incubation: The treated and control plates are incubated at 37°C in a 5% CO2 environment for a specified period (e.g., 24-48 hours).

-

Quantification of Viral Inhibition: The anti-viral effect is quantified using methods such as plaque reduction assays to determine the IC50 value.

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Total RNA is extracted from this compound-treated and untreated virus-infected A549 cells.[1]

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR: Real-time PCR is performed using specific primers for host genes (e.g., POLR2A, MAN2A2) and viral genes (e.g., PA, PB1, PB2, HA) to quantify their relative expression levels.[3]

Transcriptomic Analysis (RNA-Sequencing)

-

Sample Preparation: RNA is extracted from different experimental groups: uninfected A549 cells, influenza virus-infected A549 cells, and influenza virus-infected A549 cells treated with this compound.[1]

-

Library Preparation and Sequencing: RNA sequencing libraries are prepared and sequenced using a high-throughput sequencing platform.[1]

-

Data Analysis: The sequencing data is analyzed to identify differentially expressed genes (DEGs) between the different conditions. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to understand the biological processes and pathways affected by this compound treatment.[1]

Experimental and Analytical Workflow

The overall workflow for investigating the anti-viral efficacy and mechanism of this compound is depicted below.

Conclusion and Future Directions

Initial studies provide compelling evidence for the anti-viral efficacy of this compound against influenza A virus. The proposed mechanism, centered on the modulation of host cellular pathways essential for viral replication, presents a promising avenue for the development of host-directed anti-viral therapies. Such therapies may have a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and its putative targets, such as POLR2A.

-

Expanding the evaluation of this compound's efficacy against a broader range of influenza strains, including clinically relevant and drug-resistant variants.

-

Conducting in vivo studies to assess the therapeutic potential and pharmacokinetic properties of this compound in animal models of influenza infection.

-

Investigating the potential for synergistic effects when combined with existing anti-viral agents.

This technical guide provides a foundational understanding of the initial research on this compound's anti-viral properties, offering a valuable resource for the scientific community to build upon in the quest for novel and effective anti-viral treatments.

References

The Biosynthesis of Eleutheroside B1 in Eleutherococcus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside B1, also known as syringin, is a phenylpropanoid glycoside and one of the major bioactive compounds found in plants of the Eleutherococcus genus, most notably Eleutherococcus senticosus (Siberian ginseng). This compound, along with other eleutherosides, is credited with the adaptogenic, anti-inflammatory, and neuroprotective properties of the plant. Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of this valuable natural product and for ensuring the quality and consistency of herbal preparations. This technical guide provides an in-depth overview of the proposed biosynthesis of this compound, supported by quantitative data, detailed experimental protocols, and a visual representation of the metabolic pathway.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a branch of the general phenylpropanoid pathway, which is ubiquitous in higher plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce sinapyl alcohol, the direct precursor of this compound. The final step is a glycosylation reaction. Recent metabolome and transcriptome analyses of E. senticosus have elucidated the likely sequence of enzymatic steps and the genes involved.[1]

The proposed pathway can be summarized as follows:

-

Deamination of L-phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid.

-

Hydroxylation of Cinnamic Acid: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the C4 position to produce p-coumaric acid.

-

Activation of p-Coumaric Acid: 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Hydroxylation and Methylation Steps: A series of hydroxylation and O-methylation reactions, catalyzed by enzymes such as p-Coumarate 3-Hydroxylase (C3H) , Caffeoyl-CoA O-Methyltransferase (CCoAOMT) , Ferulate 5-Hydroxylase (F5H) , and Caffeic Acid O-Methyltransferase (COMT) , convert p-coumaroyl-CoA through intermediates like caffeoyl-CoA, feruloyl-CoA, and 5-hydroxyferuloyl-CoA to ultimately form sinapoyl-CoA.

-

Reduction to Sinapyl Aldehyde and Alcohol: The CoA-ester is then reduced in two steps. First, Cinnamoyl-CoA Reductase (CCR) reduces sinapoyl-CoA to sinapaldehyde. Subsequently, Cinnamyl Alcohol Dehydrogenase (CAD) reduces sinapaldehyde to sinapyl alcohol.

-

Glycosylation of Sinapyl Alcohol: In the final step, a UDP-glycosyltransferase (UGT) transfers a glucose moiety from UDP-glucose to sinapyl alcohol, forming this compound (syringin).

A visual representation of this pathway is provided below.

Caption: Proposed Biosynthesis Pathway of this compound in Eleutherococcus species.

Quantitative Data

Quantitative analysis of metabolites in high- and low-Eleutheroside B1 producing E. senticosus plants has provided insights into the regulation of the pathway. The data presented below is synthesized from metabolomic studies.

Table 1: Relative Abundance of Key Metabolites in High vs. Low this compound Producing E. senticosus

| Metabolite | Relative Abundance (High-Producer) | Relative Abundance (Low-Producer) | Fold Change (High/Low) |

| Cinnamic Acid | 1.25 | 1.00 | 1.25 |

| p-Coumaric Acid | 1.32 | 1.00 | 1.32 |

| Caffeic Acid | 1.18 | 1.00 | 1.18 |

| Ferulic Acid | 1.45 | 1.00 | 1.45 |

| Sinapic Acid | 2.10 | 1.00 | 2.10 |

| Sinapyl Aldehyde | 2.54 | 1.00 | 2.54 |

| Sinapyl Alcohol | 2.89 | 1.00 | 2.89 |

| This compound | 3.15 | 1.00 | 3.15 |

Note: Data is presented as a normalized relative abundance for illustrative purposes, based on trends reported in the literature. Actual values can be found in the cited research.